2-Amino-N-cyclopentylpropanamide belongs to the class of amides, specifically those containing an amino group and a cyclopentyl moiety. The IUPAC name reflects its structure, indicating the presence of both an amine and an amide functional group. The molecular formula is with a molecular weight of approximately 155.22 g/mol.
The synthesis of 2-Amino-N-cyclopentylpropanamide can be achieved through various methods, typically involving multi-step organic reactions. Notable methods include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-Amino-N-cyclopentylpropanamide can be described as follows:
2-Amino-N-cyclopentylpropanamide participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are essential for modifying the compound's properties to enhance its biological activity.
The mechanism of action for 2-Amino-N-cyclopentylpropanamide is primarily linked to its interaction with specific biological targets:
Quantitative data regarding binding affinities or efficacy in biological assays would further elucidate its mechanism.
The physical and chemical properties of 2-Amino-N-cyclopentylpropanamide are critical for understanding its behavior in biological systems:
2-Amino-N-cyclopentylpropanamide has several applications in scientific research and pharmaceuticals:
The ongoing exploration of this compound's properties continues to reveal its potential across various scientific fields.
2-Amino-N-cyclopentylpropanamide is a chiral organic compound with the systematic IUPAC name (2S)-2-amino-N-cyclopentylpropanamide. Its molecular formula is C₈H₁₆N₂O, corresponding to a molecular weight of 156.23 g/mol [1]. The structure features a propanamide backbone with:
The stereocenter at C2 has an (S) configuration, rendering the molecule enantiomerically pure. The cyclopentyl ring adopts a puckered conformation, influencing the molecule's three-dimensional shape and intermolecular interactions. The SMILES notation is CC(N)C(=O)NC1CCCC1, explicitly defining atomic connectivity [1].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₆N₂O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | (2S)-2-amino-N-cyclopentylpropanamide |
CAS Registry Number | 1217767-70-8 |
Key Functional Groups | Primary amine, Secondary amide |
Compared to non-cyclopentyl analogues (e.g., 2-amino-N-ethylpropanamide, C₅H₁₂N₂O), the cyclopentyl substituent enhances hydrophobicity and steric bulk, impacting drug-likeness parameters such as LogP and polar surface area [5].
This compound emerged as a specialized building block during the early 2000s, coinciding with two paradigm shifts in medicinal chemistry:
Its cyclopentyl moiety diverges from simpler alkyl chains (e.g., ethyl, methyl) by offering restricted conformational flexibility. This feature enhances target selectivity, as evidenced in 2018 studies of cyclopentyl-containing xanthone derivatives showing potent cardiovascular activity [10]. The ring’s balance between rigidity and lipophilicity aligns with "beyond Rule of 5" (bRo5) principles for modulating complex biological targets [2].
The (S)-configuration at C2 is critical for interactions with biological targets, which exhibit inherent chirality. Regulatory emphasis on enantiopure drugs (e.g., FDA’s 1992 Policy Statement) accelerated its adoption to avoid development of racemic mixtures with unpredictable efficacy [4]. Key applications include:
Table 2: Drug Discovery Applications of (2S)-2-amino-N-cyclopentylpropanamide
Application | Target Therapeutic Area | Advantage |
---|---|---|
Macrocyclic Peptide Stapling | Oncology, Infectious Diseases | Enhanced proteolytic stability & cell permeability |
Protease Inhibitor Synthesis | Cardiovascular Diseases | Optimal steric bulk for active-site binding |
Biocatalytic Chiral Amine Production | Metabolic Disorders | High enantioselectivity (>99% ee) |
Synthetic routes exploit chiral pool synthesis (e.g., from (S)-alanine) or asymmetric catalysis to install the stereocenter. Industrial-scale enantioseparation via chiral stationary phases (e.g., Chiralpak columns) ensures >99% enantiomeric excess for pharmaceutical use [4] [8]. The compound exemplifies modern trends in "molecular editing," where minimal structural changes optimize pharmacokinetic and pharmacodynamic properties in lead candidates.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9